Technical Monograph: N,N'-Bis(2,3-dichlorophenyl)urea
Technical Monograph: N,N'-Bis(2,3-dichlorophenyl)urea
The following technical guide details the chemical identity, synthesis, analytical profiling, and research applications of N,N'-bis(2,3-dichlorophenyl)urea (CAS 55268-51-4).
CAS Registry Number: 55268-51-4 Synonyms: 1,3-Bis(2,3-dichlorophenyl)urea; Di-2,3-dichlorophenylurea Molecular Formula: C₁₃H₈Cl₄N₂O Molecular Weight: 350.03 g/mol
Part 1: Executive Summary & Research Context
In the landscape of medicinal chemistry, N,N'-bis(2,3-dichlorophenyl)urea represents a critical symmetric diarylurea motif. While its structural isomers (e.g., the herbicide Diuron or the anti-cancer agent COH-SR4) are widely documented for biological activity, the 2,3-dichloro isomer primarily serves two high-value functions in drug development:
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Impurity Reference Standard: It is the definitive "homodimer" impurity generated during the synthesis of any urea-based drug utilizing 2,3-dichloroaniline as a starting material. Its detection and quantification are mandatory for CMC (Chemistry, Manufacturing, and Controls) compliance.
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SAR Probe (Steric Control): The ortho-chlorine substitution pattern provides a unique steric bulk profile compared to the meta or para isomers, making it an essential negative control or selectivity probe in kinase inhibitor and cytokinin assays.
Part 2: Chemical Identity & Physicochemical Profile
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid | Typical of polychlorinated diarylureas. |
| Solubility | Low in water; Moderate in DMSO, DMF | High lattice energy due to intermolecular hydrogen bonding reduces solubility in non-polar solvents. |
| LogP (Predicted) | ~5.0 - 5.5 | Highly lipophilic; prone to non-specific binding in biochemical assays if not formulated correctly. |
| H-Bond Donors | 2 | Urea NH groups. |
| H-Bond Acceptors | 1 | Urea Carbonyl (C=O). |
Part 3: High-Purity Synthesis Protocol
Objective: To synthesize >98% pure reference material for analytical validation.
Rationale for Method Selection
Direct coupling of 2,3-dichloroaniline with 2,3-dichlorophenyl isocyanate is the preferred route over phosgenation or CDI coupling. This method minimizes side reactions and simplifies purification, as the product precipitates directly from the reaction matrix due to its low solubility relative to the reagents.
Reagents
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Precursor A: 2,3-Dichloroaniline (1.0 eq)
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Precursor B: 2,3-Dichlorophenyl isocyanate (1.05 eq)
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Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
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Catalyst: Pyridine (0.1 eq) - Optional, to accelerate nucleophilic attack.
Step-by-Step Workflow
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,3-dichloroaniline (10 mmol, 1.62 g) in anhydrous DCM (50 mL).
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Addition: Cool the solution to 0°C. Add 2,3-dichlorophenyl isocyanate (10.5 mmol, 1.97 g) dropwise over 15 minutes.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. A heavy white precipitate will form.
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Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The aniline spot should disappear.
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Work-up: Filter the white solid under vacuum.
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Wash 1: Cold DCM (2 x 10 mL) to remove unreacted isocyanate.
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Wash 2: Hexane (2 x 20 mL) to remove trace aniline.
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Purification: Recrystallize from hot Ethanol or DMF/Water mixture if purity is <98%.
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Drying: Dry in a vacuum oven at 50°C for 24 hours to remove residual solvent.
Synthesis Logic Diagram
Figure 1: Nucleophilic addition mechanism for the synthesis of the symmetric urea.
Part 4: Analytical Profiling & Impurity Detection
Objective: Distinguish the target symmetric urea from asymmetric drug substances.
1H-NMR Signature (DMSO-d6)
The symmetry of the molecule results in a simplified spectrum.
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Urea Protons (NH): A distinct singlet (or broad singlet) typically between 9.0 – 9.5 ppm (integrating to 2H).
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Aromatic Protons: Due to the 2,3-dichloro substitution, expect a specific splitting pattern for the 4, 5, and 6 positions (typically a doublet-triplet-doublet pattern or multiplet region) between 7.2 – 8.2 ppm .
Mass Spectrometry (LC-MS)
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Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often more sensitive for ureas due to proton abstraction from the NH.
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Molecular Ion: Look for [M-H]⁻ at m/z ~347/349/351 (characteristic chlorine isotope pattern: 4 Cl atoms result in a distinct M, M+2, M+4, M+6, M+8 cluster).
Impurity Formation in Drug Synthesis
When synthesizing an asymmetric urea drug (e.g., R1-NH-CO-NH-R2 ) where R1 is the 2,3-dichlorophenyl group:
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Mechanism: If the isocyanate intermediate (R1-NCO) reacts with moisture, it forms the unstable carbamic acid, which decarboxylates to the aniline (R1-NH₂). This aniline then attacks the remaining isocyanate to form the symmetric impurity (R1-NH-CO-NH-R1).
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Control Strategy: This impurity serves as a marker for moisture ingress during the manufacturing process.
Impurity Pathway Diagram
Figure 2: Mechanism of symmetric urea formation as a manufacturing process impurity.
Part 5: Biological Context & SAR
While CAS 55268-51-4 is often a "silent" impurity, its structural relationship to bioactive ureas warrants attention in Structure-Activity Relationship (SAR) studies.
Comparative Activity Table
| Compound | Substitution Pattern | Biological Target | Key Feature |
| CAS 55268-51-4 | 2,3-Dichloro (Ortho/Meta) | Reference / Inactive Control | High steric hindrance at the urea bridge due to ortho-Cl. Often prevents binding in tight kinase pockets. |
| COH-SR4 | 3,5-Dichloro (Meta/Meta) | AMPK Activator / Anti-cancer | Planar conformation favored; potent cytotoxicity in melanoma/lung cancer models [1]. |
| Diuron | 3,4-Dichloro | Photosystem II Inhibitor | Herbicide; binds D1 protein in plants. |
Research Insight: In kinase inhibitor design, the ortho-substitution (2,3-dichloro) forces the phenyl ring to twist out of coplanarity with the urea linkage. This conformational restriction is a powerful tool for probing the steric tolerance of a binding pocket. If a biological assay shows activity for the 3,5-isomer but zero activity for the 2,3-isomer, it confirms that the binding site requires a planar ligand conformation.
Part 6: Safety & Handling
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Hazard Classification: Aquatic Chronic 3 (Harmful to aquatic life with long-lasting effects).[1] Polychlorinated aromatics are persistent [2].
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Handling: Wear nitrile gloves and a P95 particulate respirator. Handle in a fume hood to avoid inhalation of dust.
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Disposal: Do not release into drains. Dispose of as halogenated organic waste.
References
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Singhal, S. S., et al. (2013). "Novel compound 1,3-bis(3,5-dichlorophenyl)urea inhibits lung cancer progression." Biochemical Pharmacology.
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European Chemicals Agency (ECHA). "C&L Inventory: 1,3-bis(2,3-dichlorophenyl)urea." ECHA Database.
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PubChem. "Compound Summary: 1,3-Bis(2,3-dichlorophenyl)urea (CAS 55268-51-4)." National Library of Medicine.
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Sigma-Aldrich. "Product Specification: 1,3-Bis(2,3-dichlorophenyl)urea." Merck KGaA.[2]
